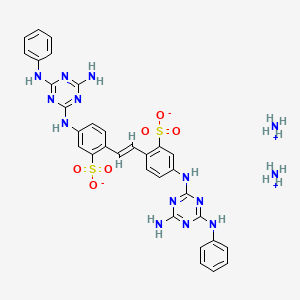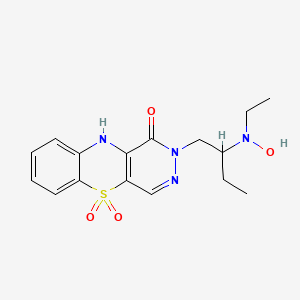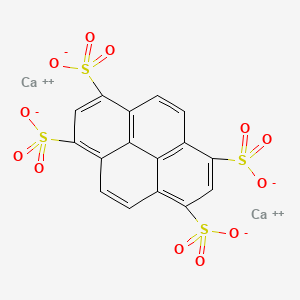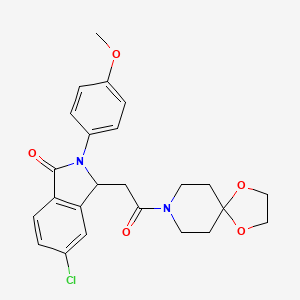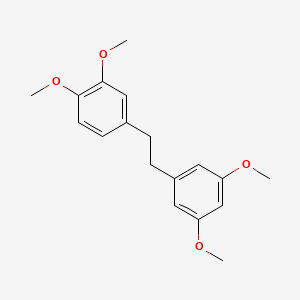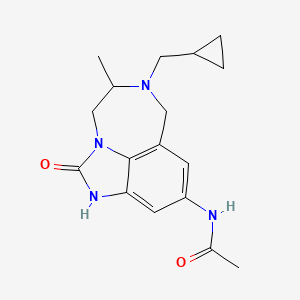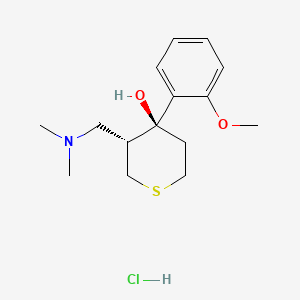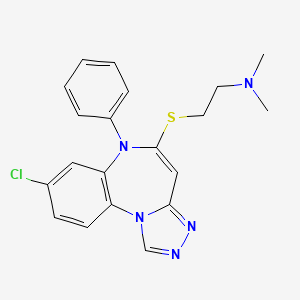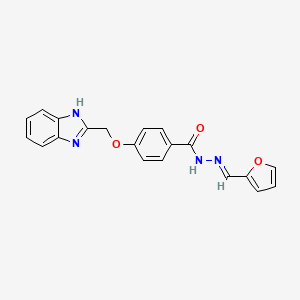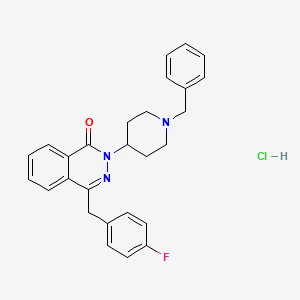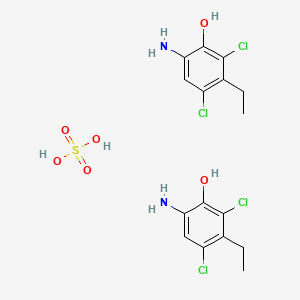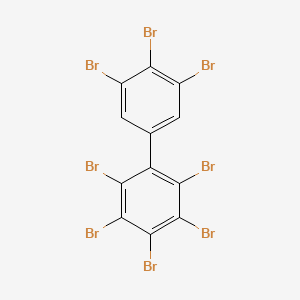
2,3,3',4,4',5,5',6-Octabromobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3’,4,4’,5,5’,6-Octabromobiphenyl is a polybrominated biphenyl, a class of organic compounds where biphenyl is substituted with multiple bromine atoms. This compound is known for its use as a flame retardant, particularly in plastics used in electronic devices, textiles, and other materials to reduce flammability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,4,4’,5,5’,6-Octabromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or a bromine-containing compound under controlled conditions. The reaction conditions, including temperature and solvent, are optimized to achieve the desired level of bromination .
Industrial Production Methods
Industrial production of 2,3,3’,4,4’,5,5’,6-Octabromobiphenyl involves large-scale bromination processes. These processes are designed to ensure high yield and purity of the product. The bromination is typically carried out in reactors with precise control over reaction parameters to ensure consistent quality .
化学反応の分析
Types of Reactions
2,3,3’,4,4’,5,5’,6-Octabromobiphenyl can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of bromine atoms, leading to the formation of less brominated biphenyls.
Substitution: This reaction involves the replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) and amines.
Major Products Formed
Oxidation: Brominated biphenyl oxides.
Reduction: Less brominated biphenyls.
Substitution: Biphenyl derivatives with different functional groups.
科学的研究の応用
2,3,3’,4,4’,5,5’,6-Octabromobiphenyl has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polybrominated biphenyls in various chemical reactions.
Biology: Studied for its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Investigated for its potential impact on human health, particularly its endocrine-disrupting properties.
Industry: Widely used as a flame retardant in electronic devices, textiles, and other materials
作用機序
The mechanism of action of 2,3,3’,4,4’,5,5’,6-Octabromobiphenyl involves its interaction with biological molecules. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This activation can result in the production of enzymes that metabolize and detoxify the compound. the compound’s persistence in the environment and potential for bioaccumulation raise concerns about its long-term effects .
類似化合物との比較
Similar Compounds
- 2,2’,3,3’,4,4’,5,6-Octabromobiphenyl
- 2,2’,3,4,4’,5,5’,6’-Octabromodiphenyl Ether
- 2,3,3’,4,4’,5,6-Heptabromobiphenyl
Uniqueness
2,3,3’,4,4’,5,5’,6-Octabromobiphenyl is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content makes it particularly effective as a flame retardant, but also raises concerns about its environmental persistence and potential health impacts .
特性
CAS番号 |
915039-12-2 |
|---|---|
分子式 |
C12H2Br8 |
分子量 |
785.4 g/mol |
IUPAC名 |
1,2,3,4,5-pentabromo-6-(3,4,5-tribromophenyl)benzene |
InChI |
InChI=1S/C12H2Br8/c13-4-1-3(2-5(14)7(4)15)6-8(16)10(18)12(20)11(19)9(6)17/h1-2H |
InChIキー |
CHJHBOFOLOYRTO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Br)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


